molecular formula C11H14N2O2 B3250206 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline CAS No. 201541-36-8

1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline

Cat. No.: B3250206
CAS No.: 201541-36-8
M. Wt: 206.24 g/mol
InChI Key: VXZDUXIREUZKAQ-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at room temperature .

Synthesis Analysis

The synthetic pathway for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline involves several steps. While I don’t have access to specific papers, literature suggests that it can be synthesized through a series of chemical reactions. Researchers have explored various methods, including cyclization reactions, nitration, and reduction processes. Further investigation into the synthetic routes would provide valuable insights .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with additional substituents. The presence of the nitro group (–NO₂) at position 7 and the tetrahydro substitution pattern (reduced double bonds) contributes to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) .


Physical and Chemical Properties Analysis

  • Boiling Point : Not specified in the available data .

Scientific Research Applications

Synthesis and Chemical Applications

1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline and its derivatives have been extensively studied in the field of organic synthesis. For instance, the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines represents a significant application in the field of organic chemistry. These compounds result from the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides and 1-amino-2-naphthol, showcasing the compound's role in the creation of complex organic structures (White & Baker, 1990).

Potential in Medical Research

This compound derivatives also have potential applications in medical research. For example, the study of the anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines, which are obtained through a condensation process involving 1,2,3,4-tetrahydroisoquinolines, reveals the compound's relevance in developing medical treatments (Glushkov et al., 2006).

Biological and Pharmacological Studies

The biological and pharmacological impacts of this compound derivatives have been explored in various studies. For instance, the transformation of human diploid fibroblast cells by chemical carcinogens, including 4-nitroquinoline 1-oxide, has provided insights into the mechanisms of neoplastic transformation and the development of potential cancer treatments (Kakunaga, 1978).

Environmental and Toxicological Research

In the realm of environmental and toxicological research, studies have investigated the effects of compounds like dimethylarsinic acid, a metabolite of inorganic arsenics, on pulmonary tumorigenesis initiated by 4-nitroquinoline 1-oxide. These findings have implications for understanding lung carcinogenesis caused by environmental toxins (Yamanaka et al., 1996).

Properties

IUPAC Name

2,2-dimethyl-7-nitro-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)6-5-8-3-4-9(13(14)15)7-10(8)12-11/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZDUXIREUZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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